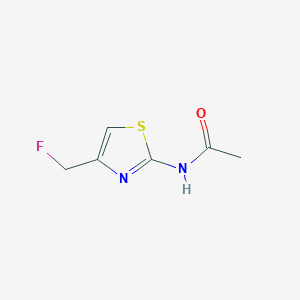

N-(4-(fluoromethyl)thiazol-2-yl)acetamide

Descripción general

Descripción

“N-(4-(fluoromethyl)thiazol-2-yl)acetamide” is a member of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are important heterocycles in the world of chemistry and have been used in the development of various drugs and biologically active agents .

Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial and antifungal activities. For instance, Alsantali et al. (2020) synthesized a series of thiazole acetamide derivatives, showing significant antibacterial and antifungal activities against various strains, suggesting their potential as future drug prospects in biological and medicinal sciences (Alsantali et al., 2020). Similarly, Saravanan et al. (2010) developed novel thiazoles that displayed significant anti-bacterial and anti-fungal activities, highlighting their potential in antimicrobial treatments (Saravanan et al., 2010).

Anticancer Agents

The development of thiazole derivatives as anticancer agents has been a focus of several studies. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed anticancer activity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and inducing apoptosis (Evren et al., 2019). Abu-Melha (2021) further investigated N-arylacetamide derivatives, revealing their cytotoxic activities against various cancer cell lines, particularly breast cancer (Abu-Melha, 2021).

Enzyme Inhibition

Thiazole compounds have also been evaluated for their enzyme inhibitory activities. A study by Koppireddi et al. (2014) synthesized thiazole derivatives that showed α-glucosidase inhibitory activity, which could be beneficial in managing diabetes (Koppireddi et al., 2014). Another study focused on the synthesis of thiazole-containing compounds that inhibited urease enzyme, suggesting potential applications in treating diseases caused by urease-producing pathogens (Gull et al., 2016).

Direcciones Futuras

Thiazoles have been the focus of medicinal chemists due to their wide range of biological activities and their presence in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that “N-(4-(fluoromethyl)thiazol-2-yl)acetamide” and other thiazole derivatives could have potential for future drug development.

Propiedades

IUPAC Name |

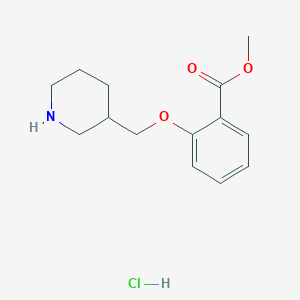

N-[4-(fluoromethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQBVKPXCZYXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(fluoromethyl)thiazol-2-yl)acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397668.png)

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)

![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)

![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)

![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)